molecular formula C11H15NO B3249760 rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis CAS No. 1969288-00-3

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis

Cat. No.: B3249760
CAS No.: 1969288-00-3
M. Wt: 177.24
InChI Key: AUEHVTZPXZGHPK-QWRGUYRKSA-N
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Description

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis is a chiral compound with a tetrahydrofuran ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis typically involves the formation of the tetrahydrofuran ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a 4-phenyl-1,3-diol, under acidic conditions to form the tetrahydrofuran ring. The resulting intermediate can then be subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-phenyloxolan-2-ylmethanamine: A stereoisomer with different spatial arrangement of atoms.

    4-phenyltetrahydrofuran-2-ylmethanamine: A compound with a similar core structure but lacking chirality.

Uniqueness

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its stereoisomers and structurally similar compounds. This uniqueness makes it valuable in applications requiring high specificity and selectivity.

Properties

IUPAC Name

[(2S,4R)-4-phenyloxolan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEHVTZPXZGHPK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 2
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 3
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 4
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 5
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 6
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis

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